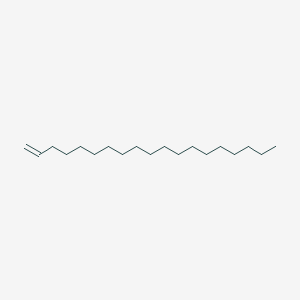

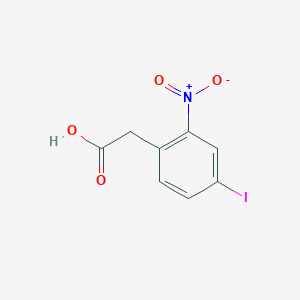

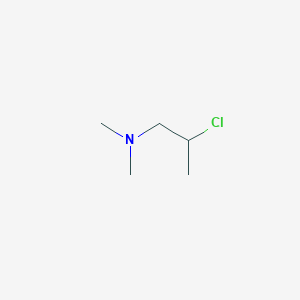

![molecular formula C8H15NO2 B090696 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 19028-69-4](/img/structure/B90696.png)

1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" is closely related to the class of compounds that include piperidine derivatives with functional groups that can participate in various chemical reactions. Piperidine is a six-membered heterocyclic amine, and the presence of hydroxymethyl groups suggests reactivity towards nucleophilic substitution and potential for forming hydrogen bonds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the literature. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine has been reported, where the reaction with aldehydes yielded tetradentate NNNS Schiff bases in high yields . Although the exact synthesis of "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" is not detailed, the methodologies used for similar compounds involve dehydration reactions monitored by UV-Visible and FTIR spectroscopy .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for various isomers. For example, the crystal and molecular structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . While this does not directly describe "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one," it provides insight into the types of structural analyses that can be performed on similar compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, 1,1,1-tris(hydroxymethyl)ethane has been used as a tripod ligand to facilitate copper-catalyzed cross-coupling reactions, forming C-N, C-S, and C-O bonds . This suggests that "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" could also be involved in cross-coupling reactions due to the presence of a hydroxymethyl group that may act as a ligand or reactant.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the Schiff bases related to piperidine were characterized by NMR, FTIR, UV-Vis, and other physical measurements . Additionally, the complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid was characterized by X-ray diffraction, FTIR, and NMR spectroscopy . These techniques provide detailed information on the molecular structure, which is crucial for understanding the physical and chemical properties of the compounds.

Aplicaciones Científicas De Investigación

Piperidine derivatives are important in various scientific fields, particularly in pharmaceuticals and drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

-

Pharmaceutical Industry

- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. They often involve complex chemical synthesis and biological testing .

- The outcomes of these applications also vary, but they generally aim to treat or manage various health conditions .

-

Drug Design

- Piperidines are among the most important synthetic fragments for designing drugs .

- The methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes can include the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-[2-(hydroxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMSUFXIECAXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554908 |

Source

|

| Record name | 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

CAS RN |

19028-69-4 |

Source

|

| Record name | 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

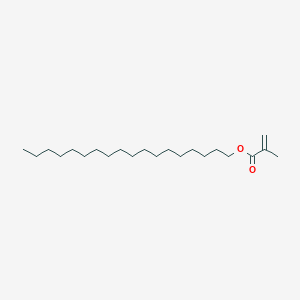

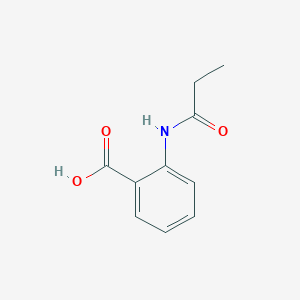

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)